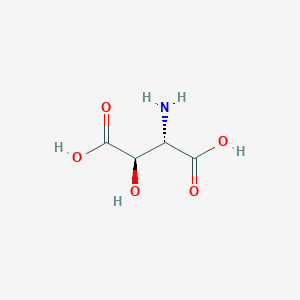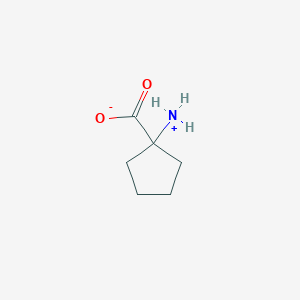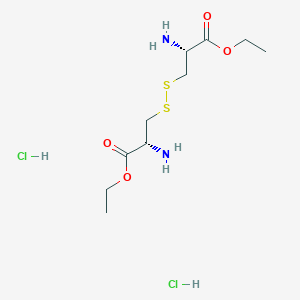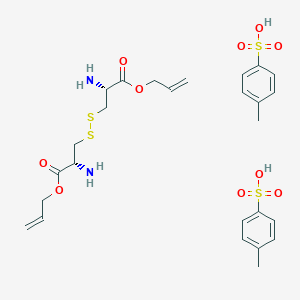
(3R)-3-hydroxy-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.
Applications De Recherche Scientifique
Synthesis and Chemical Manipulation
(3R)-3-hydroxy-L-aspartic acid, and its derivatives, have been the subject of various synthetic and chemical manipulation studies. For instance, enantiopure 3-amino-4-hydroxyhexanoic acids and 4-amino-5-hydroxyheptanoic acid derivatives have been synthesized from L-aspartic acid, highlighting its utility in stereodivergent synthesis (Andrés et al., 2003). Additionally, a concise, asymmetric synthesis route has been developed for a protected 3-hydroxyaspartic acid derivative, emphasizing its potential as a multifunctional building block in organic syntheses (Khalaf & Datta, 2008).
Biomedical and Material Science Applications
(3R)-3-hydroxy-L-aspartic acid has been investigated for its potential applications in biomedical and material sciences. Research has focused on its use in the synthesis of stimuli-responsive hydrogels based on starch and L-aspartic acid, demonstrating its utility in creating novel carriers with applications in delivery systems (Vakili & Rahneshin, 2013). Also, the development of fullerene aspartic acid and fullerene glutamic acid highlights the potential application of (3R)-3-hydroxy-L-aspartic acid in the biomedical field (Zhongjie, 2008).
Food Industry and Sweeteners
In the food industry, (3R)-3-hydroxy-L-aspartic acid derivatives have been used for the synthesis of artificial dipeptide sweeteners. The enantioselective biocatalytic synthesis of N-substituted aspartic acids, precursors to neotame and advantame, highlights its significance in this sector (Zhang et al., 2019).
Forensic Science
In forensic science, the aspartic acid racemization method, based on the D-L-aspartic acid ratio, has been applied for age estimation in bloodstain analysis. This innovative application demonstrates its utility in resolving significant forensic issues (Arany & Ohtani, 2011).
Biotechnology and Metabolic Engineering
(3R)-3-hydroxy-L-aspartic acid has also been utilized in metabolic engineering for the production of significant chemicals. For instance, Escherichia coli was genetically modified for the production of 3-aminopropionic acid using L-aspartate-α-decarboxylase, showcasing its role in the production of important platform chemicals (Song et al., 2015).
Propriétés
Numéro CAS |
6532-76-9 |
|---|---|
Nom du produit |
(3R)-3-hydroxy-L-aspartic acid |
Formule moléculaire |
C4H7NO5 |
Poids moléculaire |
149.1 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
Clé InChI |
YYLQUHNPNCGKJQ-NHYDCYSISA-N |
SMILES isomérique |
[C@H]([C@H](C(=O)O)O)(C(=O)O)N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)O)(C(=O)O)N |
Autres numéros CAS |
7298-98-8 6532-76-9 |
Synonymes |
erythro-beta-Hydroxyasparticacid; (3R)-3-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-asparticacid; UNII-GDV0MSK2SG; Erythro-beta-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-aspartate; (2S,3R)-2-amino-3-hydroxybutanedioicacid; erythro-3-Hydroxy-Ls-asparticacid; Asparticacid,L-threo-beta-hydroxy-; (2S,3R)-2-amino-3-hydroxysuccinicacid; beta-Hydroxyasparticacid; (2S,3R)-2-amino-3-hydroxy-succinicacid; ASPARTICACID,3-HYDROXY-,(erythro)-; 6532-76-9; 1186-90-9; 7298-98-8; GDV0MSK2SG; AC1L23VS; (3R)-3-Hydroxyasparticacid; SCHEMBL336362; erythro-3-hydroxy-Ls-aspartate; CHEBI:17576; CTK4B0789; Erythro-b-hydroxy-l-asparticacid; ZINC901877 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)


![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)


